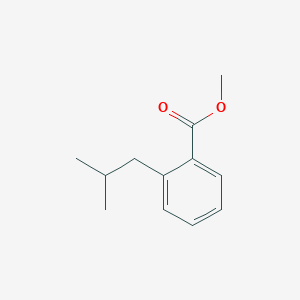

Methyl 2-(2-methylpropyl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2-methylpropyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-9(2)8-10-6-4-5-7-11(10)12(13)14-3/h4-7,9H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEHLORVMFJDZQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=CC=C1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization Techniques

High-Resolution Spectroscopic Analysis

High-resolution spectroscopic techniques are indispensable for the definitive structural elucidation of methyl 2-(2-methylpropyl)benzoate.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals corresponding to the different hydrogen environments in the molecule. The aromatic protons on the benzene (B151609) ring would typically appear in the downfield region (δ 7.0-8.0 ppm). The protons of the isobutyl group and the methyl ester group would resonate in the upfield region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. Key expected signals would include those for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the isobutyl and methyl groups.

A predicted ¹H NMR spectrum for the related compound methyl benzoate (B1203000) shows signals for the methyl protons and the aromatic protons. hmdb.cachegg.com Similarly, a predicted ¹³C NMR spectrum for methyl benzoate indicates distinct peaks for the methyl carbon, aromatic carbons, and the carbonyl carbon. hmdb.cachemicalbook.com For an isomer, 2-methylpropyl propanoate, predicted ¹H NMR data is also available, which can offer comparative insights into the spin-spin coupling patterns of the isobutyl group. hmdb.ca

Predicted ¹H NMR Chemical Shifts for this compound (Note: This is a hypothetical table based on general principles and data from similar compounds, as direct experimental data is unavailable.)

| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic Protons | 7.2 - 7.8 | Multiplet | 4H |

| -OCH₃ Protons | ~3.9 | Singlet | 3H |

| -CH₂- Protons (isobutyl) | ~3.9 | Doublet | 2H |

| -CH- Proton (isobutyl) | ~2.0 | Multiplet | 1H |

| -CH₃ Protons (isobutyl) | ~0.9 | Doublet | 6H |

Predicted ¹³C NMR Chemical Shifts for this compound (Note: This is a hypothetical table based on general principles and data from similar compounds, as direct experimental data is unavailable.)

| Carbon Environment | Predicted Chemical Shift (ppm) |

| C=O (Ester) | ~167 |

| Aromatic C (quaternary) | ~132 |

| Aromatic CH | 128 - 130 |

| -OCH₃ | ~52 |

| -CH₂- (isobutyl) | ~71 |

| -CH- (isobutyl) | ~28 |

| -CH₃ (isobutyl) | ~19 |

Mass spectrometry (MS) is employed to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) of 192, corresponding to its molecular weight.

While specific experimental mass spectra for this compound are not widely published, data for its isomer, 2-methylpropyl 2-methylbenzoate (B1238997), is available. In the GC-MS analysis of this isomer, prominent peaks are observed at m/z 119, 91, 118, 136, and 65. nih.gov The base peak at m/z 119 likely corresponds to the benzoyl cation. Another isomer, isobutyl benzoate, shows a base peak at m/z 105, also corresponding to the benzoyl cation, and a significant peak at m/z 123. massbank.eu

The fragmentation of this compound under electron ionization (EI) would likely involve the loss of the isobutoxy group or the methoxy (B1213986) group, leading to the formation of characteristic fragment ions.

Expected Fragmentation Pattern of this compound (Note: This is a hypothetical table based on general principles and data from similar compounds.)

| m/z | Proposed Fragment Ion | Possible Origin |

| 192 | [C₁₂H₁₆O₂]⁺ | Molecular Ion |

| 161 | [C₁₁H₁₃O]⁺ | Loss of -OCH₃ |

| 133 | [C₉H₉O]⁺ | Loss of -OCH(CH₃)₂ |

| 119 | [C₇H₅O₂]⁺ | Benzoyl cation from rearrangement |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 57 | [C₄H₉]⁺ | Isobutyl cation |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the most characteristic absorption bands would be from the carbonyl group (C=O) of the ester and the C-O bonds, as well as the C-H bonds of the aromatic and aliphatic parts. The IR spectrum of an isomer, methyl 2-hydroxybenzoate, shows a very characteristic carbonyl C=O stretching vibration at 1680 cm⁻¹. docbrown.info For methyl benzoate, a strong C=O stretching peak is observed around 1710-1730 cm⁻¹. researchgate.netchemicalbook.com

Expected IR Absorption Bands for this compound (Note: This is a hypothetical table based on general principles and data from similar compounds.)

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| C=O (Ester) | Stretch | ~1720 |

| C-O (Ester) | Stretch | ~1250 and ~1100 |

| C-H (Aromatic) | Stretch | ~3000-3100 |

| C-H (Aliphatic) | Stretch | ~2850-2960 |

| C=C (Aromatic) | Stretch | ~1600 and ~1450 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to show absorption bands in the UV region due to π-π* transitions of the benzene ring. The exact position and intensity of these bands can be influenced by the substituents on the ring.

Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification.

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection power of MS. gcms.czscirp.org It is well-suited for the analysis of volatile and semi-volatile compounds like benzoate esters. nih.govresearchgate.net In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the column. nih.gov The separated components then enter the mass spectrometer for detection and identification. This technique is highly effective for assessing the purity of this compound and for identifying and quantifying it in complex mixtures such as food products and cosmetics. nih.govresearchgate.net

High-performance liquid chromatography (HPLC) and its more advanced version, ultra-high performance liquid chromatography (UPLC), are versatile techniques for the separation and quantification of a wide range of compounds, including benzoate esters. oup.comresearchgate.nethelixchrom.comajast.net These methods are particularly useful for analyzing non-volatile or thermally labile compounds that are not suitable for GC analysis.

In a typical reversed-phase HPLC method, a nonpolar stationary phase (like C18) is used with a polar mobile phase. ajast.net The separation is based on the differential partitioning of the analytes between the two phases. The separated components are then detected by a suitable detector, such as a UV detector. HPLC and UPLC methods can be developed for the routine analysis of this compound in various samples. researchgate.net

X-ray Diffraction (XRD) and Crystallographic Studies for Solid-State Structural Analysis

The precise three-dimensional arrangement of atoms and molecules in the solid state of this compound can be determined using single-crystal X-ray diffraction (XRD). This powerful analytical technique provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical properties and chemical behavior.

While specific crystallographic data for this compound are not available in the reviewed scientific literature, the analysis of related benzoate derivatives provides a clear framework for the type of data that would be obtained. For instance, studies on compounds like Methyl 2-(benzoyloxy)benzoate and Methyl 2-[(2-methylphenoxy)methyl]benzoate offer insight into the expected structural features.

The process involves growing a suitable single crystal of the compound, which is then mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern of scattered X-rays is collected. The intensities and positions of the diffraction spots are used to calculate an electron density map, from which the crystal structure is solved and refined.

The resulting crystallographic data would be presented in a standardized format, as illustrated by the example data for a related compound, Methyl 2-(benzoyloxy)benzoate, in the table below. This includes the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), cell volume (V), and the number of molecules per unit cell (Z). These parameters define the fundamental repeating unit of the crystal lattice.

Table 1: Example Crystal Data and Structure Refinement Parameters for a Related Compound, Methyl 2-(benzoyloxy)benzoate.

| Parameter | Value |

|---|---|

| Empirical formula | C₁₅H₁₂O₄ |

| Formula weight | 256.25 |

| Temperature (K) | 296 |

| Wavelength (Å) | 1.54178 |

| Crystal system | Monoclinic |

| Space group | C2/c |

| Unit cell dimensions | a = 19.4344 (7) Å b = 8.5216 (3) Å c = 14.6195 (5) Å β = 93.075 (2)° |

| Volume (ų) | 2417.68 (15) |

| Z | 8 |

| Calculated density (Mg m⁻³) | 1.408 |

From such a study on this compound, one could determine the planarity of the benzene ring, the conformation of the ester group, and the orientation of the 2-methylpropyl substituent relative to the ring. Furthermore, the analysis would reveal non-covalent interactions, such as van der Waals forces or potential weak hydrogen bonds, that dictate how the molecules pack together in the crystal, influencing properties like melting point and solubility.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA)) for Stability and Decomposition Pathways

Thermal analysis techniques are essential for characterizing the thermal stability and decomposition behavior of a compound. Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) provide complementary information about the physical and chemical changes that occur upon heating.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound, a TGA experiment would reveal its decomposition temperature and the presence of any volatile components. The resulting TGA curve plots percentage mass loss against temperature. A sharp drop in the curve indicates the onset of decomposition. Studies on aromatic esters show they generally degrade at elevated temperatures, often by 350°C.

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as a function of temperature. The DTA curve shows peaks corresponding to thermal events such as melting (endothermic peak) and decomposition (typically an exothermic peak). When used alongside TGA, DTA helps to distinguish between mass loss events and other thermal transitions like melting or crystallization.

While specific TGA/DTA data for this compound are not documented in the searched literature, the expected results can be inferred. A typical analysis would involve heating a small sample of the compound at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

The data obtained would allow for the determination of key thermal stability parameters, as shown in the hypothetical table below.

Table 2: Hypothetical Thermal Analysis Data for this compound.

| Analysis | Parameter | Expected Observation |

|---|---|---|

| TGA | Onset of Decomposition (Tonset) | Temperature at which significant mass loss begins. |

| Decomposition Profile | Single or multi-step mass loss, indicating the complexity of the decomposition pathway. | |

| DTA | Melting Point (Tm) | An endothermic peak corresponding to the solid-to-liquid phase transition. |

| Decomposition | An exothermic peak corresponding to the degradation of the molecule. |

This analysis is critical for establishing the upper temperature limit for the compound's use and storage. The decomposition pathway could involve the cleavage of the ester bond or fragmentation of the alkyl side chain, which could be further investigated by analyzing the evolved gases using a coupled mass spectrometer.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods can predict molecular geometry, spectroscopic properties, and reactivity with a high degree of accuracy.

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational cost. It is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to calculate various electronic properties that dictate its reactivity.

From the optimized geometry, a range of reactivity descriptors can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.nettandfonline.com

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps identify electron-rich regions (nucleophilic sites, typically shown in red or yellow) and electron-poor regions (electrophilic sites, shown in blue). For a benzoate (B1203000) ester, the carbonyl oxygen of the ester group is expected to be a region of high negative potential, making it a likely site for electrophilic attack. researchgate.net

| Reactivity Descriptor | Calculated Value for Methyl Benzoate | Significance |

| HOMO Energy | -6.368 eV | Indicates electron-donating ability. |

| LUMO Energy | -1.890 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.478 eV | Relates to chemical stability and reactivity. sciencepublishinggroup.com |

| Ionization Potential (IP) | 6.747 eV | Energy required to remove an electron. researchgate.net |

| Electron Affinity (EA) | 0.4152 eV | Energy released upon gaining an electron. researchgate.net |

| Electronegativity (χ) | 4.129 eV | Tendency to attract electrons. sciencepublishinggroup.com |

| Chemical Hardness (η) | 2.239 eV | Resistance to change in electron distribution. sciencepublishinggroup.com |

| Chemical Softness (S) | 0.447 eV⁻¹ | Reciprocal of hardness, indicates reactivity. sciencepublishinggroup.com |

| Electrophilicity Index (ω) | 3.807 eV | Measures the electrophilic power of a molecule. sciencepublishinggroup.com |

| Dipole Moment (μ) | 1.997 D | Indicates the overall polarity of the molecule. sciencepublishinggroup.com |

This interactive table provides an overview of key reactivity parameters for a representative benzoate ester.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide highly accurate predictions of spectroscopic parameters, which are invaluable for interpreting experimental spectra. ijert.orgresearchgate.net

For Methyl 2-(2-methylpropyl)benzoate, ab initio calculations can be employed to predict its vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. Comparing this with an experimental spectrum aids in the assignment of specific vibrational modes to particular bond stretches, bends, and torsions within the molecule. tcsedsystem.edu For instance, the characteristic C=O stretching frequency of the ester group can be accurately predicted.

The following table shows a comparison of experimental and calculated vibrational frequencies for methyl benzoate, illustrating the accuracy of such predictive methods. researchgate.net

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (B3LYP) (cm⁻¹) | Assignment |

| C-H stretch (aromatic) | 3093 | 3086 | Stretching vibration of C-H bonds on the benzene (B151609) ring. |

| C-H stretch (methyl) | 3008 | 3005 | Asymmetric stretching of the methyl group. |

| C=O stretch | 1730 | 1725 | Stretching of the carbonyl double bond. |

| C-C stretch (ring) | 1602 | 1600 | In-plane stretching of the benzene ring. |

| C-O stretch | 1279 | 1275 | Stretching of the ester C-O bond. |

| Ring bending | 680 | 678 | Out-of-plane bending of the benzene ring. |

This interactive table demonstrates the correlation between experimental and computationally predicted vibrational frequencies for a model benzoate ester.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on a single, static molecule, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational changes and intermolecular interactions in condensed phases (liquids or solids). scispace.comaip.org

For this compound, MD simulations would be particularly useful for analyzing the conformational flexibility of the 2-methylpropyl (isobutyl) group. The rotation around the C-C single bonds in this alkyl chain, as well as the rotation around the bond connecting it to the benzene ring, would lead to a variety of accessible conformations. MD simulations can determine the relative energies of these conformers and the probability of their occurrence at a given temperature.

Furthermore, MD simulations can elucidate the nature of intermolecular interactions in a liquid or solid sample of this compound. These interactions are crucial for understanding its physical properties, such as boiling point, viscosity, and solubility.

| Type of Interaction | Description | Relevance to this compound |

| van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | Dominant forces due to the nonpolar alkyl group and aromatic ring. |

| Dipole-Dipole Interactions | Attractive forces between the positive end of one polar molecule and the negative end of another. | Occur due to the polar ester group. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The benzene rings of adjacent molecules can stack on top of each other. |

| Hydrogen Bonding | A specialized type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom. | While the molecule itself cannot form hydrogen bonds, it can act as a hydrogen bond acceptor at the carbonyl oxygen in the presence of donor molecules (e.g., water, alcohols). |

This interactive table summarizes the key intermolecular forces that would be investigated in a molecular dynamics simulation of this compound.

Studies on other alkyl benzoates have shown that the length and branching of the alkyl chain can significantly influence the molecular dynamics and the resulting physical properties. bohrium.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Benzoate Esters

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. These models are built by developing a mathematical equation that relates calculated molecular descriptors to an observed activity or property.

For a compound like this compound, QSAR/QSPR models developed for a series of benzoate esters could be used to predict various endpoints without the need for experimental testing. For example, a QSAR model might predict its potential for skin sensitization, while a QSPR model could predict its boiling point or flash point. sciencepublishinggroup.com

The first step in developing a QSAR/QSPR model is to calculate a wide range of molecular descriptors for a set of structurally related compounds with known activities or properties. These descriptors can be categorized as constitutional, topological, geometric, or electronic. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to select the most relevant descriptors and build the predictive model.

| Descriptor Class | Example Descriptor | Information Encoded |

| Constitutional | Molecular Weight | The mass of the molecule. |

| Topological | Connectivity Indices | Information about the branching and connectivity of the atoms. |

| Geometric | Molecular Volume | The three-dimensional size of the molecule. |

| Electronic | LogP (Octanol-Water Partition Coefficient) | A measure of the molecule's hydrophobicity. |

| Quantum Chemical | Dipole Moment | The polarity of the molecule. |

| Quantum Chemical | HOMO/LUMO Energies | Electron-donating and accepting capabilities. |

This interactive table lists common molecular descriptors used in QSAR and QSPR models for esters and their significance.

QSAR studies on p-hydroxybenzoate esters (parabens), for instance, have shown that descriptors related to the lowest unoccupied molecular orbital energy (ELUMO) and the dipole moment (μ) are correlated with their antifungal activity. researchgate.net Such models provide valuable guidance for designing new benzoate esters with desired properties.

Chemical Reactivity and Reaction Mechanisms

Hydrolysis Kinetics and Mechanism Studies (acidic, basic, and enzymatic pathways)

The hydrolysis of Methyl 2-(2-methylpropyl)benzoate to 2-(2-methylpropyl)benzoic acid and methanol (B129727) can proceed through acidic, basic, or enzymatic catalysis.

Acid-Catalyzed Hydrolysis : In an acidic medium, the reaction is initiated by the protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. chegg.com This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Finally, the elimination of methanol and deprotonation yields the carboxylic acid. quora.com The rate of acid-catalyzed hydrolysis is significantly influenced by steric hindrance. Studies on sterically hindered esters, such as methyl 2,4,6-trimethylbenzoate, show that they are highly resistant to hydrolysis under normal conditions and may require high temperatures or concentrated acid. psu.edu The bulky ortho-isobutyl group in this compound sterically impedes the approach of the water molecule to the carbonyl carbon, thus slowing down the rate of hydrolysis compared to the unhindered methyl benzoate (B1203000).

Base-Catalyzed Hydrolysis (Saponification) : Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon. chegg.com This is typically the rate-determining step and results in the formation of a tetrahedral intermediate. researchgate.net The subsequent collapse of this intermediate expels the methoxide (B1231860) ion (-OCH₃), which then deprotonates the newly formed carboxylic acid, driving the reaction to completion. chegg.com While base-catalyzed hydrolysis is generally faster than acid-catalyzed hydrolysis for simple esters, the steric hindrance from the ortho-isobutyl group in this compound remains a critical factor. Research on other ortho-substituted benzoates indicates that steric factors can significantly control the rate of saponification. psu.edu High temperatures can enhance the nucleophilicity of dilute alkaline solutions, enabling the hydrolysis of even highly hindered esters. psu.edu

Enzymatic Hydrolysis : Enzymes, particularly lipases and esterases, can catalyze the hydrolysis of esters with high selectivity and under mild conditions. nih.gov For instance, lipases from Candida antarctica (CAL-A) and esterases from Bacillus subtilis (BS2) are effective in cleaving methyl ester groups. nih.gov The success of enzymatic hydrolysis depends on the ability of the substrate to fit into the active site of the enzyme. The steric bulk of the ortho-isobutyl group could influence the binding affinity and orientation of this compound within the enzyme's active site, potentially affecting the reaction efficiency. Asymmetric hydrolysis of prochiral diesters using lipases has been shown to be effective, indicating the potential for stereoselective transformations if a suitable enzyme is chosen. researchgate.net

Table 1: Comparison of Hydrolysis Pathways for this compound

| Pathway | Catalyst | Key Mechanistic Step | Influence of Ortho-Isobutyl Group |

|---|---|---|---|

| Acidic | H₃O⁺ | Nucleophilic attack by H₂O on protonated carbonyl. chegg.com | Significant steric hindrance reduces reaction rate. psu.edu |

| Basic | OH⁻ | Nucleophilic attack by OH⁻ on carbonyl carbon. researchgate.net | Steric hindrance reduces reaction rate, but can be overcome by high temperature. psu.edu |

| Enzymatic | Lipase/Esterase | Formation of enzyme-substrate complex. nih.gov | Steric bulk may affect binding to the enzyme's active site, influencing efficiency. researchgate.net |

Transesterification Reactions: Equilibrium and Kinetic Control

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This reaction is typically catalyzed by an acid or a base. The equilibrium can be shifted by using a large excess of the reactant alcohol or by removing the alcohol product.

For this compound, transesterification would involve reacting it with a different alcohol (R'-OH) to produce another ester (2-(2-methylpropyl)benzoate-R') and methanol. The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.

The significant steric hindrance at the ortho position is expected to play a major role, making the ester less reactive. Both kinetic and thermodynamic factors are important. Kinetically, the bulky isobutyl group will slow the rate of nucleophilic attack at the carbonyl carbon. From an equilibrium standpoint, the relative stability of the starting materials and products will determine the final composition. Achieving favorable equilibrium and reasonable reaction rates for the transesterification of this sterically hindered ester would likely require forcing conditions, such as high temperatures and the use of a highly effective catalyst.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzoate Moiety

Electrophilic Aromatic Substitution (EAS) : In EAS reactions, an electrophile attacks the electron-rich benzene (B151609) ring. masterorganicchemistry.com The outcome is governed by the directing and activating/deactivating effects of the substituents already present on the ring.

The methyl ester group (-COOCH₃) is an electron-withdrawing group due to the electronegativity of the oxygen atoms and resonance. It deactivates the ring, making it less reactive than benzene, and is a meta-director. ma.eduaiinmr.com

The isobutyl group (-CH₂CH(CH₃)₂) is an electron-donating group through induction. It activates the ring (makes it more reactive than benzene) and is an ortho, para-director. masterorganicchemistry.com

In this compound, these two groups have opposing effects. The activating isobutyl group directs incoming electrophiles to its ortho and para positions (C4 and C6), while the deactivating ester group directs to its meta positions (C3 and C5). The positions are numbered starting from the carbon bearing the ester group as C1. The C4 and C6 positions are favored due to the strong activating effect of the alkyl group. However, the C6 position is sterically hindered by the adjacent isobutyl group. Therefore, electrophilic attack is most likely to occur at the C4 position, which is para to the activating isobutyl group and meta to the deactivating ester group.

| C6 | Favored (Ortho) | - | Moderate (Sterically hindered) |

Nucleophilic Aromatic Substitution (NAS) : NAS reactions involve a nucleophile replacing a leaving group on an aromatic ring. libretexts.org This type of reaction is generally unfavorable for simple aryl halides and requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. libretexts.orglibretexts.org These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. libretexts.org

This compound lacks a suitable leaving group and does not possess the strong electron-withdrawing substituents needed to sufficiently stabilize the carbanionic intermediate. masterorganicchemistry.com The ester group is only moderately electron-withdrawing, and the isobutyl group is electron-donating, which further destabilizes the negative charge. Therefore, this compound is not expected to undergo nucleophilic aromatic substitution under typical conditions.

Radical Reactions and Photochemical Transformations

Radical Reactions : Free radicals are highly reactive species with an unpaired electron. utexas.edu The isobutyl group on the benzoate ring contains tertiary C-H bonds, which are susceptible to hydrogen abstraction by radicals to form a stable tertiary radical. The benzene ring itself can react with alkyl radicals, typically via an addition mechanism, though this is less common. rsc.org For example, methyl radicals can attack aromatic compounds, leading to substitution products. chemrxiv.org

Photochemical Transformations : Upon absorption of UV light, aromatic esters like methyl benzoate can be promoted to an excited singlet state. rsc.org From this excited state, they can undergo various reactions. Research on methyl benzoate has shown it can participate in hydrogen abstraction and [2+2] cycloaddition reactions with olefins. rsc.org It is plausible that this compound could undergo similar photochemical reactions. The presence of the isobutyl group provides an intramolecular source of hydrogens that could potentially be abstracted by the excited ester moiety, leading to cyclization or other rearrangement products.

Synthesis and Characterization of Functionalized Derivatives and Analogs

Design Principles for Methyl 2-(2-methylpropyl)benzoate Derivatives

The design of derivatives of this compound is guided by the objective of systematically altering its molecular properties. Key strategies involve the introduction of functional groups that can influence electronic effects, steric hindrance, and the potential for intermolecular interactions. For instance, the incorporation of electron-withdrawing or electron-donating groups on the benzene (B151609) ring can modify the reactivity and electronic distribution of the entire molecule. The isobutyl group can also be a site for modification, although alterations to the benzoate (B1203000) core are more common. The ultimate goal is to create a library of compounds with varied characteristics to probe their utility in different chemical and biological contexts.

Synthesis of Halogenated Benzoate Esters

The introduction of halogen atoms onto the benzoate ring is a common strategy to create derivatives with altered properties. A general method for synthesizing halogenated benzoate esters involves the use of a halogenating agent in the presence of a suitable catalyst. For example, the synthesis of 2-(2-bromoethyl)benzoic acid methyl ester can be achieved from 2-formyl benzoic acid methyl ester. This process involves a Wittig-type reaction with methyl triphenylphosphine (B44618) hydroiodide in the presence of a strong base to form a vinyl intermediate. Subsequent hydroboration-oxidation followed by bromination with triphenylphosphine and carbon tetrabromide yields the desired bromoethyl derivative. google.com

| Starting Material | Reagents | Product |

| 2-Formyl benzoic acid methyl ester | 1. Methyl triphenylphosphine hydroiodide, strong base; 2. Borane dimethyl sulfide, NaOH, H₂O₂; 3. Triphenylphosphine, CBr₄ | 2-(2-Bromoethyl)benzoic acid methyl ester |

This table illustrates a multi-step synthesis for a halogenated derivative, starting from an aldehyde-substituted benzoate.

Preparation of Amino- and Hydroxy-Substituted Benzoate Esters

The synthesis of amino- and hydroxy-substituted benzoate esters introduces functionalities capable of hydrogen bonding and further chemical modification. A method for preparing 2-methoxy-6-methylbenzoic acid involves the reduction of 2-methyl-6-nitrobenzoic acid or its methyl ester to the corresponding amine. google.com This amino derivative can then undergo diazotization followed by hydrolysis to yield a hydroxy-substituted benzoate ester. Subsequent methylation can then provide the methoxy (B1213986) derivative. google.com For example, methyl 2-hydroxy-6-methylbenzoate can be methylated using dimethyl sulfate (B86663) in the presence of a base like sodium hydroxide (B78521). google.com

Another approach involves multicomponent reactions, such as the Ugi reaction. The reaction between substituted benzaldehydes, anthranilic acid, and an isocyanide can produce N-substituted anthranilic acid derivatives, which are a class of amino benzoates. researchgate.net

| Starting Material | Reagents/Conditions | Product |

| 2-Methyl-6-nitrobenzoic acid methyl ester | 1. H₂, Pd/C or Pt/C (Reduction); 2. Diazotization reagent, then H₂O (Diazotization, Hydrolysis) | Methyl 2-hydroxy-6-methylbenzoate |

| Methyl 2-hydroxy-6-methylbenzoate | Dimethyl sulfate, NaOH | Methyl 2-methoxy-6-methylbenzoate |

| Substituted benzaldehyde, Anthranilic acid, Cyclohexyl isocyanide | Ugi reaction | Methyl 2-((2-(cyclohexylamino)-2-oxo-1-phenylethyl) amino)benzoates |

This table showcases different synthetic routes to obtain hydroxy-, methoxy-, and amino-substituted benzoate esters.

Formation of Heterocyclic Benzoate Conjugates (e.g., Thiazole (B1198619) Benzoates)

The conjugation of a benzoate moiety to a heterocyclic ring system, such as thiazole, can lead to novel compounds with unique properties. The synthesis of thiazole derivatives often involves the condensation of a thioamide with an α-haloketone, a reaction known as the Hantzsch thiazole synthesis. organic-chemistry.orgnih.gov For instance, reacting a 2-bromoacetophenone (B140003) derivative with a thiosemicarbazide (B42300) in ethanol (B145695) can yield a thiazole-containing structure. nih.gov While not directly starting from this compound, this demonstrates a general strategy for creating thiazole rings that could be conceptually linked to a benzoate structure through a suitable linker. The synthesis of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate from ethyl 4,4,4-trifluoro-2-chloroacetoacetate and thioacetamide (B46855) further illustrates this type of cyclization reaction. google.com

| Reactant 1 | Reactant 2 | Conditions | Product Type |

| Thioamide | α-Haloketone | Hantzsch synthesis conditions | Thiazole |

| 2-Bromoacetophenone derivative | Thiosemicarbazide | Ethanol, reflux | Thiazole derivative |

| Ethyl 4,4,4-trifluoro-2-chloroacetoacetate | Thioacetamide | Dimethylformamide, reflux | Thiazolecarboxylate |

This table outlines general and specific examples of thiazole synthesis, a key step in forming heterocyclic benzoate conjugates.

Stereoselective Synthesis and Chiral Resolution of Enantiomeric Forms

When the derivatization of this compound introduces a chiral center, the synthesis and separation of individual enantiomers become crucial for understanding their specific biological or chemical activities. Stereoselective synthesis aims to produce a single enantiomer preferentially. For example, the RuO₄-catalyzed oxidative cyclization of 1,5-hexadiene (B165246) can produce a racemic tetrahydrofuran (B95107) diol, which can then be acylated to form a benzoate ester derivative. mdpi.com While this example produces a racemic mixture, it highlights a pathway where stereoselective catalysts could potentially be employed to favor one enantiomer.

Chiral resolution is another approach where a racemic mixture is separated into its constituent enantiomers. This can be achieved through various techniques, including chromatography on a chiral stationary phase or by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization. The synthesis of enantiomerically enriched aminophosphonates, for instance, has been achieved through the regioselective opening of an aziridine (B145994) ring, demonstrating a strategy to obtain chiral products. mdpi.com While not directly applied to this compound, these principles are fundamental to obtaining enantiomerically pure forms of its chiral derivatives.

| Method | Description | Example Application |

| Stereoselective Synthesis | Utilizes chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other. | Potentially applicable in reactions creating chiral centers on the benzoate or isobutyl group. |

| Chiral Resolution | Separates a racemic mixture into individual enantiomers. | Can be used to separate enantiomers of chiral derivatives of this compound. |

This table contrasts the two primary methods for obtaining enantiomerically pure compounds.

Applications in Advanced Organic Synthesis and Materials Science

Methyl 2-(2-methylpropyl)benzoate as a Versatile Synthetic Scaffold and Intermediate in Complex Molecule Construction

Benzoate (B1203000) esters are a cornerstone of organic synthesis, serving as key intermediates and protecting groups. organic-chemistry.org The reactivity of the ester group allows for transformations into acids, alcohols, or other functional groups, making it a versatile handle in multi-step synthesis. The presence of the ortho-isobutyl group in this compound introduces steric hindrance that can influence the regioselectivity of reactions on the aromatic ring, directing incoming groups to specific positions.

While specific literature detailing this compound as a scaffold is limited, the principles of using substituted benzoates are well-established. For instance, ortho-esters, which are derivatives of carboxylic acids, are used in the synthesis of natural products. nih.gov The Bodroux-Chichibabin aldehyde synthesis, a classic formylation reaction, utilizes an ortho-ester reacting with a Grignard reagent to form an aldehyde. wikipedia.org This highlights the potential of the core structure of this compound to be modified and employed in the construction of more complex molecular architectures. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in a variety of coupling reactions or other transformations.

Role in Multi-Step Total Synthesis of Natural Products and Bioactive Molecules

The total synthesis of natural products is a field that demonstrates the power of organic chemistry to construct complex molecules from simpler starting materials. alfachemic.com Benzoate esters frequently appear in these synthetic routes, often as protecting groups for alcohols due to their stability under various reaction conditions and the relative ease of their removal. organic-chemistry.org

Polymer Chemistry: Monomer Synthesis and Polymerization Studies of Related Acrylates/Methacrylates

In polymer science, acrylate (B77674) and methacrylate (B99206) esters are crucial monomers for producing a wide range of materials. wikipedia.org While this compound is not an acrylate, its isomeric counterpart, isobutyl acrylate, is an important monomer. The study of the polymerization of isobutyl acrylate and related monomers provides insight into the properties of polymers that could be created from similar building blocks.

Poly(isobutyl acrylate) and its copolymers are valued for their low glass transition temperatures and durability, making them suitable as soft segments in materials like thermoplastic elastomers and pressure-sensitive adhesives. cmu.eduresearchgate.net The polymerization of these monomers can be achieved through various methods, including atom transfer radical polymerization (ATRP), which allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity. cmu.edu The choice of solvent can have a remarkable effect on the polymerization process; for instance, using ethylene (B1197577) carbonate as a solvent for the ATRP of n-butyl acrylate can dramatically increase the reaction rate. cmu.edu

| Monomer | Polymerization Method | Key Properties of Polymer | Applications |

| n-Butyl Acrylate | Atom Transfer Radical Polymerization (ATRP) | Low glass transition temperature (Tg), durability. wikipedia.orgcmu.edu | Soft segment in thermoplastic elastomers, coatings, sealants, adhesives. alfachemic.comcmu.edu |

| Isobutyl Acrylate | Emulsion Polymerization | Forms polymers with low Tg (-43°C). scipoly.com | Pressure-sensitive adhesives, nanocomposites. researchgate.net |

| Methyl Methacrylate | Copolymerization with Acrylates | Harder segment, improves toughness and durability. wikipedia.org | Coatings, films, adhesives. wikipedia.orgmdpi.com |

This table summarizes the properties and applications of polymers derived from acrylates related to the isobutyl structure.

The data indicates that polymers based on butyl acrylates are versatile, with properties that can be tailored through copolymerization with other monomers like methyl methacrylate to balance hardness and softness for specific applications. wikipedia.orgmdpi.com

Catalytic Applications: Ligand Design and Catalyst Development utilizing Benzoate Esters

The benzoate functional group is a valuable component in the design of ligands for transition metal catalysis. The oxygen atoms of the ester can coordinate to a metal center, influencing the catalyst's reactivity, selectivity, and stability. While this compound itself is not a common ligand, the broader class of benzoate derivatives has seen significant use in catalyst development. mdpi.com

For example, benzoate derivatives are used in lead(II) complexes, where their structure and the solvent used during synthesis influence the final coordination polymer's architecture and properties, such as luminescence. mdpi.com In palladium-catalyzed reactions, which are vital for forming carbon-carbon and carbon-heteroatom bonds, ligands are crucial for success. nih.gov Research has shown that benzoate esters can act as photosensitization catalysts in light-powered C-H fluorination reactions. nih.gov Specifically, methyl 4-fluorobenzoate (B1226621) was found to be an effective photocatalyst for this transformation. nih.gov

Furthermore, bifunctional catalysts for processes like ester hydrogenation have been developed where the catalyst structure incorporates components that can interact with the ester substrate. acs.org Heterogenized catalysts, where the active metal complex is supported on a solid material, have been successfully used for the hydrogenation of methyl benzoate, demonstrating high turnover numbers and the potential for recycling. acs.org

| Catalyst System | Reaction Type | Role of Benzoate Derivative | Reference |

| Methyl 4-fluorobenzoate | C(sp³)–H Fluorination | Photosensitization Catalyst | nih.gov |

| Zr/Ti Solid Acid | Esterification | Catalyst for Methyl Benzoate Synthesis | mdpi.com |

| Polymer-supported Ru Complex | Ester Hydrogenation | Substrate (Methyl Benzoate) for testing catalyst reusability. | acs.org |

| Co(II) and Ni(II) Schiff Base Complexes | Phenol Benzoylation | Product (Phenyl Benzoate) of catalytic reaction. | walshmedicalmedia.com |

| Lead(II) with Benzoate Derivatives | Coordination Polymer Synthesis | Ligand coordinating to the metal center. | mdpi.com |

This table illustrates the diverse roles of benzoate esters in various catalytic systems, from acting as the catalyst itself to being the substrate or a key ligand.

These examples underscore the importance of the benzoate moiety in modern catalysis, suggesting that tailored structures like this compound could be explored for the development of new catalytic systems.

Environmental Dynamics and Biotransformation

Degradation Pathways in Environmental Compartments

The degradation of Methyl 2-(2-methylpropyl)benzoate in the environment is anticipated to occur through both abiotic and biotic processes. These pathways are crucial in determining the compound's persistence and potential for long-term environmental impact.

Abiotic Degradation: Hydrolysis and Photolysis in Aqueous and Atmospheric Systems

Abiotic degradation, which involves non-biological processes, is a key factor in the environmental breakdown of organic compounds.

Hydrolysis: As an ester, this compound is susceptible to hydrolysis, the chemical breakdown of a compound due to reaction with water. The rate of hydrolysis is dependent on pH and temperature. In neutral and acidic waters, the hydrolysis of benzoate (B1203000) esters is generally slow. However, under alkaline conditions (higher pH), the rate of hydrolysis is expected to increase significantly. The primary degradation products of hydrolysis would be 2-(2-methylpropyl)benzoic acid and methanol (B129727). No specific experimental data on the hydrolysis rate constant for this compound could be located.

Photolysis: Photolysis is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. In aqueous systems, direct photolysis of this compound may occur if the compound absorbs light at wavelengths present in sunlight. Indirect photolysis, mediated by other light-absorbing substances in the water, such as dissolved organic matter, can also contribute to its degradation. In the atmosphere, the compound is expected to react with photochemically produced hydroxyl radicals. The rate of this reaction would determine its atmospheric lifetime. Without experimental data, it is not possible to provide a specific photolysis rate or atmospheric half-life.

Biotic Degradation: Aerobic and Anaerobic Soil Metabolism and Microbial Transformation

Biotic degradation, or biodegradation, involves the breakdown of organic substances by living organisms, primarily microorganisms.

Aerobic Soil Metabolism: In the presence of oxygen, it is anticipated that microorganisms in the soil would be capable of degrading this compound. The typical aerobic degradation pathway for benzoate esters involves the initial hydrolysis of the ester bond to form the corresponding alcohol (methanol) and carboxylic acid (2-(2-methylpropyl)benzoic acid). Both of these products are generally readily biodegradable by a wide range of soil microorganisms. The aromatic ring of the benzoic acid derivative would likely be further broken down through various metabolic pathways.

Anaerobic Soil Metabolism: Under anaerobic (oxygen-deficient) conditions, the biodegradation of this compound is expected to be significantly slower than under aerobic conditions. The initial hydrolysis step to the acid and alcohol can still occur. However, the subsequent breakdown of the aromatic ring is a much more energetically demanding process in the absence of oxygen and is carried out by specialized consortia of anaerobic microorganisms.

Environmental Transport and Distribution Modeling

The movement and distribution of this compound in the environment are governed by its physical and chemical properties.

Soil Sorption and Leaching Studies

The extent to which this compound binds to soil particles (sorption) influences its mobility and potential to leach into groundwater. This is often quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). Compounds with high Koc values tend to be immobile in soil, while those with low Koc values are more likely to leach. Without experimental data for this compound, its Koc value can only be estimated based on its chemical structure. Given its non-polar nature, it is expected to have a moderate to high affinity for soil organic matter, suggesting a limited potential for leaching.

Volatilization and Atmospheric Dispersion Potential

Volatilization is the process by which a substance evaporates from soil or water surfaces into the atmosphere. The potential for volatilization is determined by a compound's vapor pressure and its Henry's Law constant. The Henry's Law constant describes the partitioning of a chemical between the air and water at equilibrium. No experimentally determined Henry's Law constant for this compound is available. However, based on its structure as a moderately sized ester, it is expected to have a low to moderate volatility. Once in the atmosphere, its dispersion would be governed by meteorological conditions.

Bioaccumulation Potential and Environmental Persistence (mechanistic understanding)

Bioaccumulation refers to the accumulation of a chemical in an organism to a concentration higher than that in the surrounding environment. The potential for bioaccumulation is often estimated using the octanol-water partition coefficient (Log Kow). A higher Log Kow value generally indicates a greater potential for a substance to accumulate in the fatty tissues of organisms. The chemical structure of this compound suggests a moderate lipophilicity and therefore a potential for bioaccumulation. However, this potential may be offset by metabolic processes within the organism that can break down and excrete the compound.

Formation and Subsequent Environmental Fate of Transformation Products

The environmental transformation of this compound is initiated by the cleavage of its ester bond, a common pathway for aromatic esters in the environment. This initial hydrolysis yields two primary transformation products: 2-(2-methylpropyl)benzoic acid and methanol. The subsequent environmental fate of the parent compound is therefore determined by the individual degradation pathways of these two molecules.

The hydrolysis can be catalyzed by acids, bases, or enzymes present in the environment. nih.gov Esterases, a class of hydrolase enzymes commonly produced by soil and aquatic microorganisms, are key drivers of this initial breakdown. nih.gov Studies on various aromatic esters have demonstrated that this enzymatic hydrolysis is a critical first step in their biodegradation. mdpi.com

Initial Transformation Products of this compound

| Parent Compound | Transformation Product 1 | Transformation Product 2 |

| This compound | 2-(2-methylpropyl)benzoic acid | Methanol |

Subsequent Fate of 2-(2-methylpropyl)benzoic acid

Following its formation, 2-(2-methylpropyl)benzoic acid is expected to undergo further microbial degradation. While specific studies on this particular molecule are limited, research on structurally similar alkyl-substituted benzoic acids provides insight into its likely environmental fate. The degradation of such compounds typically proceeds through two main types of pathways: oxidation of the alkyl side-chain and/or hydroxylation and subsequent cleavage of the aromatic ring.

Research on the microbial degradation of 2-methylbenzoic acid by Pseudomonas cepacia MB2 has shown that the methyl group can be oxidized to form isobenzofuranone and phthalate. nih.gov This suggests that the isobutyl group of 2-(2-methylpropyl)benzoic acid could undergo similar oxidative transformations. Furthermore, the primary route of metabolism for many substituted benzoates involves dioxygenation of the aromatic ring to form a catechol derivative, which then undergoes ring cleavage. nih.gov

The catabolism of alkylphenols by bacteria such as Rhodococcus has been shown to proceed via a meta-cleavage pathway, where the alkylphenol is first hydroxylated to an alkylcatechol before ring fission. nih.govnih.gov This provides a model for the degradation of the aromatic portion of 2-(2-methylpropyl)benzoic acid. The presence of the alkyl group at the ortho position can influence the rate and pathway of degradation due to steric effects. wikipedia.orgacs.org

Plausible Transformation Products of 2-(2-methylpropyl)benzoic acid

| Initial Transformation Product | Potential Subsequent Transformation Products | Degradation Pathway |

| 2-(2-methylpropyl)benzoic acid | Hydroxylated derivatives (e.g., catechol-like compounds) | Aromatic ring hydroxylation |

| 2-(2-methylpropyl)benzoic acid | Oxidized side-chain derivatives | Side-chain oxidation |

| Catechol-like intermediates | Aliphatic acids | Aromatic ring cleavage |

Subsequent Fate of Methanol

Methanol, the second initial transformation product, is readily biodegradable in various environmental compartments, including soil, groundwater, and surface water. nih.gov It can be utilized by a wide range of microorganisms as a source of carbon and energy under both aerobic and anaerobic conditions. In the environment, methanol is expected to rapidly break down into other chemicals. nih.gov

The half-life of methanol in the environment can vary depending on conditions. For instance, in groundwater, its half-life has been observed to be approximately 245 days under certain field conditions. However, under favorable laboratory conditions, the half-life can be as short as 1 to 7 days in soil and water. nih.gov Ultimately, methanol is mineralized to carbon dioxide and water.

Environmental Fate of Methanol

| Transformation Product | Environmental Compartment | Fate |

| Methanol | Air | Evaporation and subsequent breakdown |

| Methanol | Soil | Biodegradation by microorganisms |

| Methanol | Water | Dissolution and rapid biodegradation |

Future Research Directions and Unexplored Avenues for Methyl 2 2 Methylpropyl Benzoate

Advanced Mechanistic Investigations of Novel Reactions

A primary area of future research will involve the detailed investigation of the reaction mechanisms of Methyl 2-(2-methylpropyl)benzoate. Understanding the intricate pathways of its reactions is fundamental to harnessing its full potential. For instance, studying the hydrolysis of benzoate (B1203000) esters under various conditions can reveal important mechanistic details. The hydrolysis of p-nitrophenyl benzoate esters has been a subject of such studies to determine the Hammett Equation Rho Constant, providing insights into the electronic effects of substituents on reaction rates. Future research could apply similar methodologies to this compound to understand how the 2-(2-methylpropyl) group influences the electron density of the aromatic ring and the reactivity of the ester group.

Furthermore, gas-phase reactions of benzoate derivatives, such as decarboxylation, can unveil unique chemical rearrangements and the formation of reactive intermediates. Investigating the gas-phase chemistry of this compound could lead to the discovery of novel reaction pathways and molecular structures.

Development of Novel Catalytic Processes

The synthesis of benzoate esters often relies on catalytic processes, and the development of more efficient and environmentally friendly catalysts is a continuous pursuit. While traditional methods for esterification include the use of strong mineral acids like sulfuric acid, these can lead to environmental concerns due to the production of acidic wastewater. mdpi.comresearchgate.net

Future research will likely focus on the application of solid acid catalysts for the synthesis of this compound. mdpi.comresearchgate.net Solid acids, such as those based on zirconium and titanium, offer advantages like reusability and reduced environmental impact. mdpi.comresearchgate.net Studies on the use of zirconocene triflate as a catalyst for the esterification of benzoic acid have shown promising results, indicating a potential direction for the synthesis of its derivatives. Additionally, the development of multi-site phase transfer catalysts could offer new kinetic profiles for the synthesis of benzoate esters. acs.org

Elucidation of Specific Biochemical Interaction Mechanisms

The interaction of benzoate esters with biological systems is a complex area with significant potential for discovery. While the metabolism of benzoic acid itself is well-documented, involving conjugation with glycine to form hippuric acid for the elimination of waste nitrogen, the specific biochemical interactions of its esters are less understood. nih.gov

Future research should aim to elucidate the specific enzyme binding kinetics and receptor interactions of this compound. Understanding how this compound interacts with enzymes like carboxypeptidase A, which is known to hydrolyze certain benzoate esters, could provide valuable insights into its potential biological activity. cdnsciencepub.com Furthermore, investigating the hydrolytic stability of this compound in biological media, such as plasma and liver microsomes, will be crucial in determining its metabolic fate. nih.govresearchgate.net Computational methods, such as covalent docking simulations, can be employed to model the interaction of benzoate esters with the active sites of enzymes, providing a molecular-level understanding of their binding mechanisms. nih.gov

Exploration of New Derivative Chemistries for Targeted Research Applications

The chemical structure of this compound provides a scaffold for the synthesis of a wide array of new derivatives with potentially unique properties. The synthesis of novel benzoate ester derivatives is an active area of research, with applications ranging from liquid crystals to pharmaceuticals. mdpi.comgoogle.com

Future work could focus on modifying the core structure of this compound to create new molecules for specific research applications. For example, the introduction of different functional groups on the benzene (B151609) ring or the modification of the ester group could lead to the development of new liquid crystalline materials. mdpi.comresearchgate.net Additionally, the synthesis of derivatives with enhanced biological activity is a promising avenue. For instance, certain benzoate derivatives have been investigated for their potential in the treatment of neurodegenerative diseases. google.com The exploration of new derivative chemistries could also lead to the development of novel probes for chemical biology research, such as the ratiometric fluorescent probe developed for the determination of arginine, which utilizes a trifluorobenzoate ester. acs.org

Enhanced Environmental Remediation Strategies related to Benzoate Esters

The environmental fate and remediation of benzoate esters and related compounds are of growing importance. While some benzoate esters are used in industrial applications such as plasticizers, their release into the environment can be a concern. hdinresearch.comnih.gov

Future research should focus on developing and enhancing strategies for the environmental remediation of benzoate esters. Bioremediation, which utilizes microorganisms to degrade pollutants, is a promising approach. biomedres.us Studies on the biodegradation of phthalate esters, which are structurally related to benzoate esters, have identified several bacterial strains capable of their degradation. nih.gov Similar research could be conducted to identify microorganisms that can effectively degrade this compound and other benzoate esters.

Furthermore, advanced oxidation processes, such as photocatalysis and Fenton processes, could be explored for the degradation of these compounds in contaminated water and soil. nih.gov The development of integrated remediation strategies, combining enhanced bioremediation with electrochemical processes, could also prove to be a viable technology for treating sediments contaminated with benzoate esters. nih.gov A comprehensive understanding of the environmental risks posed by benzoate esters, as conducted in screening assessments of various benzoate compounds, will be crucial in guiding these remediation efforts. canada.ca

Q & A

Basic: What are the standard synthetic protocols for Methyl 2-(2-methylpropyl)benzoate, and how can purity be ensured?

Answer:

this compound is typically synthesized via esterification reactions. A common approach involves reacting 2-(2-methylpropyl)benzoic acid with methanol under acid catalysis (e.g., sulfuric acid). For higher yields, azeotropic distillation or Dean-Stark traps can remove water and drive the equilibrium. Post-synthesis, purity is verified using gas chromatography (GC) or high-performance liquid chromatography (HPLC). Recrystallization from non-polar solvents (e.g., hexane) or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to isolate the ester .

Basic: What spectroscopic methods are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy : H NMR will show characteristic peaks: a singlet (~3.8 ppm) for the methoxy group, multiplet signals (6.5–7.8 ppm) for the aromatic protons, and a multiplet (1.0–2.0 ppm) for the 2-methylpropyl substituent. C NMR confirms the ester carbonyl (~167 ppm) and quaternary carbons in the branched chain .

- Mass Spectrometry (HRMS) : A molecular ion peak at m/z 206.13 (CHO) with fragmentation patterns indicating loss of the methoxy group (-31 Da) or cleavage of the ester bond .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Engineering Controls : Use fume hoods to minimize inhalation exposure.

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Emergency Measures : Immediate flushing with water for skin/eye contact; emergency showers must be accessible.

- Storage : In airtight containers away from oxidizers, with secondary containment to manage spills .

Advanced: How can reaction conditions be optimized to mitigate side reactions (e.g., transesterification) during synthesis?

Answer:

- Catalyst Selection : Replace sulfuric acid with milder catalysts (e.g., p-toluenesulfonic acid) to reduce ester cleavage.

- Temperature Control : Maintain temperatures below 80°C to avoid thermal decomposition.

- Solvent Choice : Use aprotic solvents (e.g., toluene) to minimize nucleophilic attack on the ester .

Advanced: How do structural modifications (e.g., substituent position) influence the compound’s reactivity in pharmaceutical intermediates?

Answer:

The 2-methylpropyl group enhances steric hindrance, reducing nucleophilic attack at the ester carbonyl. Comparative studies with analogs (e.g., methyl 2-phenylquinoline-4-carboxylates) show that electron-withdrawing substituents on the benzene ring decrease hydrolysis rates, while bulky alkyl chains improve metabolic stability in drug candidates .

Advanced: What analytical strategies resolve contradictions in reported physicochemical properties (e.g., solubility, logP)?

Answer:

- LogP Determination : Use shake-flask methods with octanol/water partitioning, validated via HPLC retention time correlation.

- Solubility Studies : Perform differential scanning calorimetry (DSC) to assess crystallinity impacts. Discrepancies may arise from polymorphic forms or residual solvents; X-ray diffraction (XRD) can clarify .

Advanced: What computational methods predict the compound’s stability under varying pH and temperature conditions?

Answer:

- DFT Calculations : Model hydrolysis pathways under acidic/basic conditions to identify transition states and activation energies.

- Molecular Dynamics (MD) : Simulate solvent interactions to predict aggregation or degradation trends.

- pKa Prediction : Software like ACD/Labs or SPARC estimates protonation states influencing stability .

Advanced: How can impurities (e.g., residual acids or isomers) be quantified and controlled?

Answer:

- GC-MS or LC-MS : Detect trace impurities (<0.1%) using selective ion monitoring (SIM).

- Isomer Identification : Chiral HPLC columns (e.g., Chiralpak AD-H) resolve enantiomers if asymmetric centers form during synthesis .

Advanced: What role does this compound play in agrochemical formulations?

Answer:

The compound’s ester group enhances lipid solubility, making it a candidate for pro-pesticide formulations. For example, derivatives like thiazopyr (a herbicide) use similar structures to improve plant membrane penetration .

Advanced: How does the compound interact with biological targets (e.g., enzymes) in mechanistic studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.